tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate , reflecting its morpholine core, tert-butyl carbamate group, and para-aminophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N |
| InChI Key | RYLFTAZSKDUPAA-UHFFFAOYSA-N |
The SMILES string indicates a morpholine ring substituted at position 2 with a 4-aminophenyl group and at position 4 with a tert-butyl carbamate moiety.
Stereochemical Configuration and Chiral Center Analysis
The (R)-configuration at the morpholine’s C2 position arises from the spatial arrangement of the 4-aminophenyl group relative to the carbamate substituent. While the provided sources lack explicit stereochemical data for this compound, the analogous (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 1174913-80-4) shares a similar chiral center, validated by NMR coupling constants . For the target compound, computational modeling or experimental techniques like X-ray crystallography would be required to confirm absolute configuration.
Crystallographic Data and Three-Dimensional Conformation
No crystallographic data is available for this compound in the literature . Morpholine derivatives typically adopt a chair-like conformation, with substituents occupying equatorial positions to minimize steric strain. The tert-butyl group’s bulk likely influences the morpholine ring’s puckering and torsional angles.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Experimental NMR data for this compound is not reported. However, predictions based on structural analogs suggest:
- ¹H NMR : Signals for the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ ~6.5–7.0 ppm), and morpholine ring protons (δ ~3.0–4.0 ppm).
- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), aromatic carbons (δ ~115–150 ppm), and tert-butyl carbons (δ ~28 ppm for C(CH₃)₃) .
Mass Spectrometry (MS) Fragmentation Patterns
High-resolution MS data from PubChemLite predicts the following adducts and collision cross-sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) | |
|---|---|---|---|
| [M+H]⁺ | 279.17034 | 166.1 | |
| [M+Na]⁺ | 301.15228 | 176.4 | |
| [M-H]⁻ | 277.15578 | 169.7 |
Key fragmentation pathways likely involve:
- Loss of the tert-butyl group (C₄H₈) to form a morpholine-carboxylic acid intermediate.
- Cleavage of the carbamate linkage, yielding a 4-aminophenyl-morpholine ion.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
- IR : Stretching vibrations for N-H (3350 cm⁻¹, amine), C=O (1700 cm⁻¹, carbamate), and aromatic C=C (1600 cm⁻¹).
- UV-Vis : Absorption maxima near 280 nm due to the conjugated aromatic system.
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Resolution
Methodology :
Racemic tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is resolved using chiral stationary-phase chromatography or enzymatic catalysis. For example, immobilized lipases selectively hydrolyze the (S)-enantiomer, leaving the (R)-form intact.
Conditions :
-
Catalyst : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
Limitations : Low scalability and high cost of chiral columns limit industrial use.
Enantioselective Ring-Closing Reactions
Methodology :
The morpholine ring is constructed enantioselectively using chiral catalysts. A nickel-catalyzed dynamic kinetic asymmetric transformation (DYKAT) enables carboxylation with CO₂ to form the (R)-configured center.
Conditions :
-
Catalyst : Ni(II)/BINAP complex.
-
Substrate : 4-Nitro-N-(2-bromoethyl)aniline.
-
Reagents : Cs₂CO₃, 1,4-dioxane, 90°C, 10 h.
Advantages : Avoids hazardous nitration steps and improves atom economy.
Stepwise Coupling and Cyclization
Methodology :
A three-step sequence involving amidation, cyclization, and deprotection:
Step 1: Amidation of 4-Nitroaniline
4-Nitroaniline reacts with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions.
Conditions :
Step 2: Cyclization
Intramolecular dealcoholization forms the morpholinone ring.
Conditions :
Step 3: Catalytic Hydrogenation
Nitro group reduction using Pd/C under H₂.
Conditions :
Total Yield : 85.3% over four steps.
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Purification Techniques
-
Chromatography : Silica gel column chromatography (hexane/EtOAc gradient) achieves >99% purity.
-
Crystallization : Recrystallization from ethanol/water mixtures reduces impurities to <0.1%.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing flow microreactor systems for the synthesis of tertiary butyl esters.
Medicinal Chemistry
Tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it valuable in developing therapeutic agents.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules, playing a crucial role in organic chemistry research.
Biological Studies
The compound is utilized in studies to understand interactions with enzymes and receptors, particularly its role in modulating biochemical pathways that could lead to therapeutic effects.
Anticancer Properties
Research indicates that similar compounds exhibit significant anticancer activity:
- Inhibition of Cell Proliferation : Related compounds have shown efficacy against cancer cell lines like MDA-MB-231.
- Selectivity : These compounds often demonstrate selective toxicity towards cancer cells compared to non-cancerous cells.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are implicated in cancer metastasis.
In Vivo Studies
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential against metastatic cancers.
Mechanistic Insights
Biochemical assays have demonstrated that these compounds interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate (C₁₅H₂₀BrNO₃, MW 342.23): Substituent: 4-bromophenyl (electron-withdrawing group). Properties: Increased molecular weight due to bromine; reduced nucleophilicity compared to the aminophenyl analog. Likely lower solubility in polar solvents. Applications: Useful in Suzuki coupling reactions for further functionalization .
Ester- and Carbonyl-Containing Derivatives
- tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (C₁₃H₂₃NO₅, MW 273.33): Substituent: Ethoxy-oxopropyl (ester group). Properties: Introduces hydrophobicity and metabolic lability. The ester moiety may serve as a prodrug or synthetic intermediate. Applications: Intermediate for chiral building blocks in drug synthesis . Key Difference: Lacks aromaticity and primary amine reactivity, limiting direct target interactions.
- tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (C₁₂H₂₁NO₅, MW 259.3): Substituent: Methoxy-oxoethyl. Synthesis: Prepared via N-alkylation and Boc protection . Key Difference: Electron-withdrawing ester group reduces basicity of the morpholine nitrogen compared to the aminophenyl analog.
Stereochemical and Structural Modifications
Enantiomeric Analog
Diphenyl-Substituted Analogs
- tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (C₂₁H₂₃NO₄, MW 353.41): Substituents: 2,3-diphenyl and 6-oxo groups. Properties: Enhanced steric bulk and rigidity due to diphenyl groups; the oxo group increases polarity. Applications: Used in asymmetric synthesis and as a chiral auxiliary . Key Difference: Structural complexity limits flexibility compared to the simpler aminophenyl derivative.
Functional Group Reactivity
- tert-Butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate: Substituent: Tosyloxy (excellent leaving group). Applications: Key intermediate in CHK1 inhibitor synthesis (e.g., compound 4) via Buchwald coupling . Key Difference: Tosyloxy group facilitates nucleophilic substitution, unlike the stable aminophenyl moiety.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility : The tert-butyl Boc group in these compounds enhances solubility and facilitates purification, as seen in intermediates like S35-1 (69% yield) .
- Chiral Specificity : The (R)-configuration in the target compound and analogs (e.g., CHK1 inhibitors) is critical for enantioselective biological activity .
Biological Activity
Tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, an aminophenyl group, and a tert-butyl ester. The structural attributes contribute to its solubility and interaction capabilities with various biological targets.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The aminophenyl group can form hydrogen bonds with active sites on enzymes and receptors, enhancing binding affinity. The morpholine ring provides structural stability, while the tert-butyl ester increases lipophilicity, aiding membrane permeability .
- Biochemical Pathways Modulation : The compound may modulate various biochemical pathways through its interactions, potentially leading to therapeutic effects in disease models.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity:
- Inhibition of Cell Proliferation : In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .
- Selectivity : These compounds often demonstrate selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Matrix Metalloproteinases (MMPs) : It shows inhibitory effects on MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (R)-2-(4-hydroxyphenyl)morpholine-4-carboxylate | Hydroxy instead of amino group | Moderate anticancer activity |
| Tert-butyl (R)-2-(4-methylphenyl)morpholine-4-carboxylate | Methyl instead of amino group | Lower enzyme inhibition |
This compound is unique due to the presence of the amino group, which enhances its reactivity and potential biological interactions compared to its analogs .
Case Studies
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the potential for these compounds in therapeutic applications against metastatic cancers .
- Mechanistic Insights : Studies utilizing biochemical assays have demonstrated that these compounds interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy .
Q & A
Q. Why do computational solubility predictions deviate from experimental results?
- Methodological Answer : Account for polymorphic forms (e.g., amorphous vs. crystalline) using powder X-ray diffraction (PXRD). Adjust COSMO-RS models by incorporating experimental Hansen solubility parameters .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
